![molecular formula C26H30N2O4S B281034 4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)benzamide](/img/structure/B281034.png)
4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)benzamide, commonly known as TAK-659, is a small molecule inhibitor that targets spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
作用機序
TAK-659 targets 4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)benzamide, which is a key mediator of B-cell receptor signaling. Upon binding to the B-cell receptor, 4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)benzamide is activated and initiates a cascade of downstream signaling events that ultimately lead to the survival and proliferation of B-cells. TAK-659 inhibits 4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)benzamide by binding to its ATP-binding site, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects
In preclinical studies, TAK-659 has been shown to induce apoptosis in B-cells, leading to the regression of tumors. TAK-659 has also been shown to inhibit the proliferation and migration of B-cells, as well as the production of cytokines and chemokines that promote tumor growth and survival.
実験室実験の利点と制限
One advantage of TAK-659 is its specificity for 4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)benzamide, which minimizes off-target effects and reduces the risk of toxicity. Additionally, TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials, suggesting its potential as a therapeutic agent for B-cell malignancies.
One limitation of TAK-659 is its limited solubility in water, which can make it challenging to administer in vivo. Additionally, the optimal dosing regimen and potential side effects of TAK-659 in humans are still being evaluated in clinical trials.
将来の方向性
There are several future directions for the development of TAK-659 and related compounds. One potential direction is the combination of TAK-659 with other targeted therapies, such as BCL-2 inhibitors or immune checkpoint inhibitors, to enhance its efficacy and overcome resistance mechanisms. Another direction is the evaluation of TAK-659 in other types of B-cell malignancies, such as follicular lymphoma or Waldenström macroglobulinemia. Finally, the optimization of the pharmacokinetic and pharmacodynamic properties of TAK-659 could improve its efficacy and reduce its toxicity in humans.
合成法
The synthesis of TAK-659 involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 5-tert-butyl-2,3-dimethylphenylsulfonyl chloride, which is then reacted with 2-amino-4-methoxybenzoic acid to obtain the intermediate product. The final step involves the reaction of the intermediate with 2-methoxyaniline to yield TAK-659.
科学的研究の応用
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), diffuse large B-cell lymphoma (DLBCL), and mantle cell lymphoma (MCL). In these studies, TAK-659 has been shown to inhibit B-cell receptor signaling and induce apoptosis in B-cells, leading to the regression of tumors.
特性
分子式 |
C26H30N2O4S |
---|---|
分子量 |
466.6 g/mol |
IUPAC名 |
4-[(5-tert-butyl-2,3-dimethylphenyl)sulfonylamino]-N-(2-methoxyphenyl)benzamide |
InChI |
InChI=1S/C26H30N2O4S/c1-17-15-20(26(3,4)5)16-24(18(17)2)33(30,31)28-21-13-11-19(12-14-21)25(29)27-22-9-7-8-10-23(22)32-6/h7-16,28H,1-6H3,(H,27,29) |
InChIキー |
HDOKIKWQJFXMHN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1)C(C)(C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC)C |
正規SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。